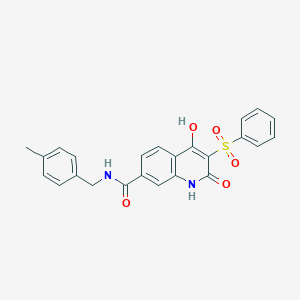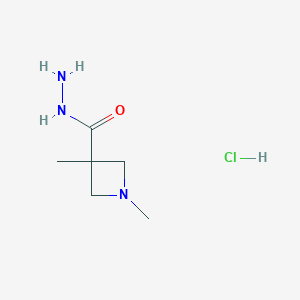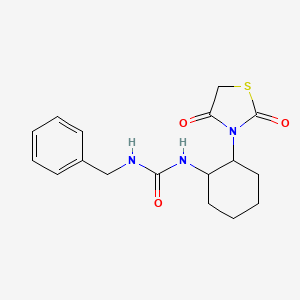
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea involves its interaction with specific molecular targets. The thiazolidine ring plays a crucial role in its bioactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: Known for their use in antidiabetic medications, these compounds share the thiazolidine ring but differ in their overall structure and specific applications.
Thiazolidin-2,4-dione: This compound is another derivative with notable antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-benzyl-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15-11-24-17(23)20(15)14-9-5-4-8-13(14)19-16(22)18-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRDVLKQXLODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)NCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
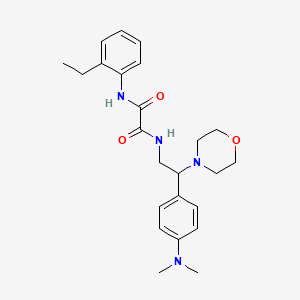
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)
![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2457065.png)
![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457067.png)
![1-phenoxy-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol](/img/structure/B2457068.png)
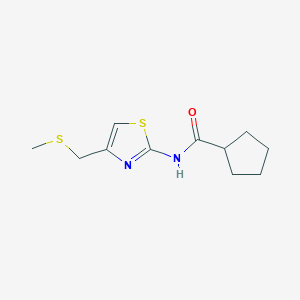
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
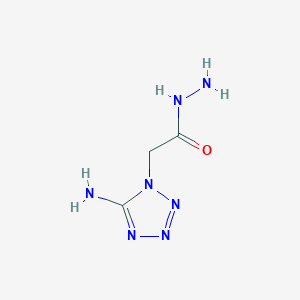
![methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B2457080.png)
![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)
